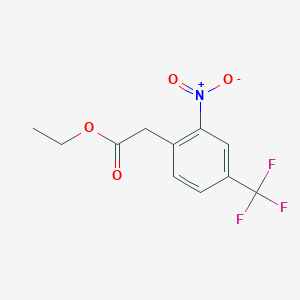

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate is a chemical compound with the CAS Number: 1357626-53-9 . It has a molecular weight of 277.2 and a linear formula of C11H10F3NO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H10F3NO4 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications

Synthetic Pathways and Chemical Transformations

- Synthesis of Quinoline Derivatives : An expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been developed. This method involves the synthesis of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives, followed by cyclization to afford a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields (Darehkordi et al., 2018).

- Trifluoromethylated Pyrroles and Porphyrins : Research has shown that 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters can be conveniently prepared from trifluoromethylated β-nitro acetates, including Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate, with further conversion into corresponding porphyrins via tetramerization, highlighting its role in organic synthesis (Ono et al., 1989).

Material Science and Engineering

- Second Harmonic Generation in Films : this compound derivatives have been utilized in the synthesis of compounds for SiO2 sol–gel films. These films, functionalized with specific chromophores, have been studied for their non-linear optical properties, demonstrating the compound's applicability in advanced material sciences (Franco et al., 2010).

Organic Synthesis and Medicinal Chemistry

- Synthesis of Antirheumatic Compounds : The compound has been referenced in the synthesis and stability study of 4-acetylaminophenylacetic acid, an antirheumatic immunomodulator, indicating its potential use in the development of therapeutic agents (Wang Zi-lan, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 2.38, suggesting it may have good bioavailability .

Action Environment

The action, efficacy, and stability of EFPA can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. It is recommended to store EFPA in a dry room at normal temperature

: Sigma-Aldrich : EvitaChem : Ambeed

properties

IUPAC Name |

ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-4-8(11(12,13)14)6-9(7)15(17)18/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVIOXIAPVVIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)

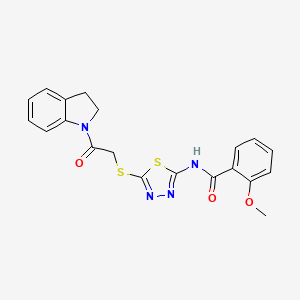

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

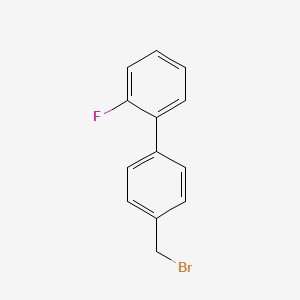

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)